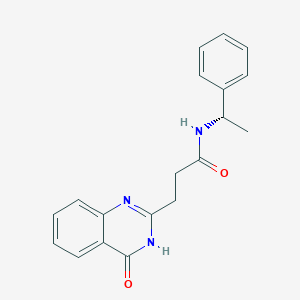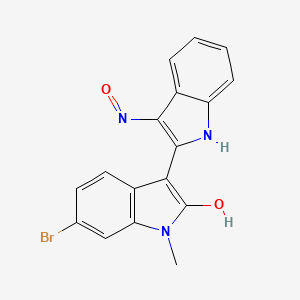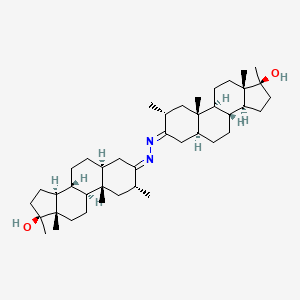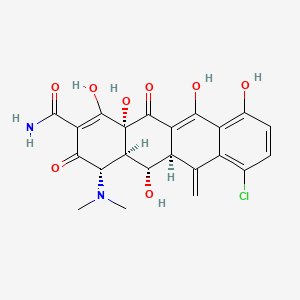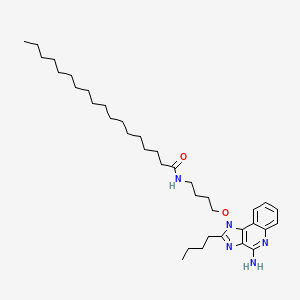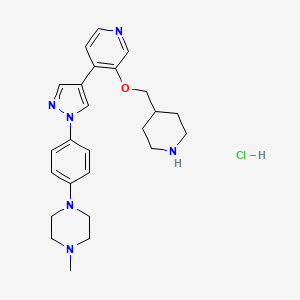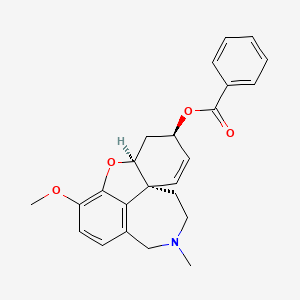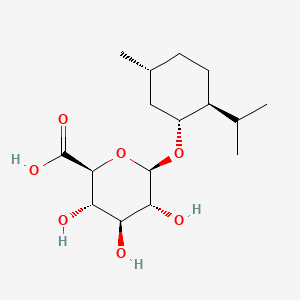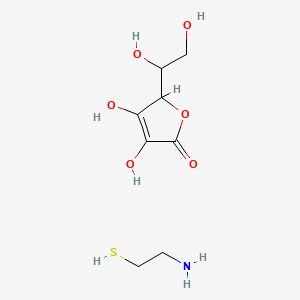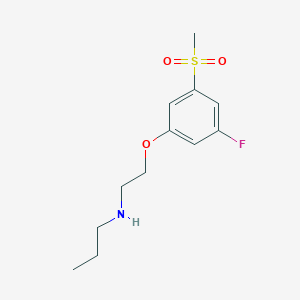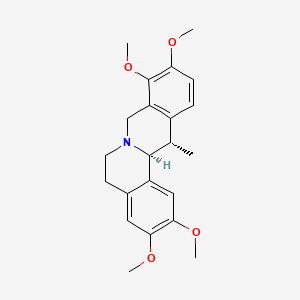![molecular formula C47H44ClFN6O6S B609037 (2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid
Overview
Description
MIK665, also known as S64315, is a highly selective inhibitor of myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma-2 (Bcl-2) family of proteins. These proteins play a crucial role in regulating apoptosis, or programmed cell death, which is a key process in cancer development and progression. MIK665 has shown significant potential in inducing apoptosis in various hematological malignancies, making it a promising candidate for cancer therapy .
Mechanism of Action
MIK665, also known as (2R)-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid or ®-MIK665, is a potent and selective inhibitor of Mcl-1 .
Target of Action
MIK665 primarily targets the Mcl-1 protein . Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family of proteins, which is often overexpressed in cancer cells, supporting their aberrant survival .
Mode of Action
MIK665 binds to human Mcl-1 with a sub-nanomolar affinity and selectively over other anti-apoptotic Bcl-2 family members . It causes dose-dependent activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner, as measured by increased caspase activity and cleaved PARP .
Biochemical Pathways
The primary biochemical pathway affected by MIK665 is the apoptosis pathway . By inhibiting Mcl-1, MIK665 promotes apoptosis of cells overexpressing Mcl-1 . This results in strong cell killing activity in a diverse panel of human hematological tumor cell lines .
Pharmacokinetics
The pharmacokinetic properties of MIK665 are currently being studied in phase 1 clinical trials . The compound is administered intravenously .
Result of Action
MIK665 shows strong cell killing activity in a diverse panel of human hematological tumor cell lines, including Acute Myeloid Leukemia (AML), lymphoma, and Multiple Myeloma (MM) . In vivo, MIK665 demonstrated potent and dose-dependent apoptotic and antitumor response after intravenous administration in several human hematological tumor models .
Action Environment
The action of MIK665 can be influenced by the tumor microenvironment, including factors such as the presence of other anti-apoptotic Bcl-2 family members. The combination of MIK665 with BCL2 inhibitors showed strong and durable antitumor responses in several hematological tumor models both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
MIK665 functions as a selective inhibitor of Mcl-1 by binding to its BH3 binding groove with high affinity. This interaction prevents Mcl-1 from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. MIK665 has a sub-nanomolar affinity for human Mcl-1 (Ki 0.048 nM) and exhibits selectivity over other anti-apoptotic Bcl-2 family members . The compound’s ability to inhibit Mcl-1 is crucial for its role in inducing apoptosis in cancer cells that rely on Mcl-1 for survival.
Cellular Effects
MIK665 has been shown to induce apoptosis in a variety of cancer cell lines, including AML, lymphoma, and MM. The compound activates the intrinsic apoptosis pathway in a dose-dependent manner, leading to increased caspase activity and cleavage of poly (ADP-ribose) polymerase (PARP) . In addition to its pro-apoptotic effects, MIK665 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of Mcl-1 disrupts the balance between pro- and anti-apoptotic signals, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of MIK665 involves its binding to the BH3 binding groove of Mcl-1, which prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK. This inhibition releases the pro-apoptotic proteins, allowing them to initiate the mitochondrial pathway of apoptosis. The activation of this pathway results in the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death . Additionally, MIK665 has been shown to cause dose-dependent activation of the intrinsic apoptosis pathway, as evidenced by increased caspase activity and cleaved PARP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MIK665 have been observed to change over time. The compound demonstrates stability and retains its pro-apoptotic activity in both in vitro and in vivo studies. Long-term exposure to MIK665 has been shown to result in sustained apoptotic responses in cancer cells, with minimal degradation observed over time . The compound’s ability to maintain its activity over extended periods is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of MIK665 vary with different dosages in animal models. In preclinical studies, MIK665 has demonstrated potent and dose-dependent antitumor activity in various hematologic tumor models, including AML and MM. The compound’s efficacy is observed at well-tolerated doses, with complete regression of established tumors achieved in some cases . At higher doses, MIK665 may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
MIK665 is involved in metabolic pathways that regulate apoptosis. The compound interacts with enzymes and cofactors that modulate the intrinsic apoptosis pathway. By inhibiting Mcl-1, MIK665 disrupts the balance between pro- and anti-apoptotic signals, leading to increased apoptotic flux and cell death . The compound’s effects on metabolic pathways are crucial for its ability to induce apoptosis in cancer cells.
Transport and Distribution
MIK665 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s high affinity for Mcl-1 allows it to localize to specific cellular compartments where Mcl-1 is expressed. This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells . Additionally, MIK665’s ability to accumulate in tumor tissues contributes to its antitumor activity.
Subcellular Localization
The subcellular localization of MIK665 is primarily within the mitochondria, where it exerts its pro-apoptotic effects. The compound’s binding to Mcl-1 within the mitochondria prevents the sequestration of pro-apoptotic proteins, thereby promoting the release of cytochrome c and activation of the mitochondrial pathway of apoptosis . MIK665’s localization to the mitochondria is essential for its ability to induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
MIK665 is derived from S63845 through a fragment-based, structure-guided drug discovery effort. The synthesis involves the preparation of intermediate compounds, followed by a series of chemical reactions to achieve the final product. The key steps include:
Fragment-based synthesis: Identification of fragments that bind to the BH3 binding groove of Mcl-1.
Structure-guided optimization: Optimization of the fragments to improve binding affinity and selectivity.
Final synthesis: Combination of optimized fragments to form MIK665.
Industrial Production Methods
The industrial production of MIK665 involves large-scale synthesis using the optimized synthetic route. The process includes:
Preparation of intermediates: Synthesis of key intermediates in large quantities.
Final assembly: Combination of intermediates under controlled conditions to form MIK665.
Purification: Purification of the final product to achieve high purity and quality.
Chemical Reactions Analysis
Types of Reactions
MIK665 undergoes several types of chemical reactions, including:
Oxidation: MIK665 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MIK665 to its reduced forms.
Substitution: MIK665 can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MIK665. These derivatives can have different biological activities and properties .
Scientific Research Applications
MIK665 has a wide range of scientific research applications, including:
Cancer Research: MIK665 is being investigated for its potential to induce apoptosis in various hematological malignancies, including acute myeloid leukemia, myelodysplastic syndrome, multiple myeloma, and lymphoma
Drug Development: MIK665 serves as a lead compound for developing new cancer therapies targeting the Bcl-2 family of proteins.
Biological Studies: MIK665 is used in studies to understand the role of Mcl-1 in apoptosis and cancer progression.
Clinical Trials: MIK665 is currently in phase 1 clinical trials to evaluate its safety and efficacy in patients with hematological malignancies.
Comparison with Similar Compounds
MIK665 is compared with other similar compounds, such as:
S63845: The predecessor of MIK665, with similar binding affinity but lower potency.
BCL201/S55746: A selective inhibitor of Bcl-2, another member of the Bcl-2 family of proteins.
ABT-199 (Venetoclax): A selective Bcl-2 inhibitor approved for the treatment of chronic lymphocytic leukemia .
Uniqueness
MIK665 is unique due to its high selectivity and potency for Mcl-1, making it a promising candidate for targeting Mcl-1-dependent cancers. Its ability to induce apoptosis in a wide range of hematological malignancies sets it apart from other inhibitors .
References
Properties
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIMGFMRFVOMB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44ClFN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


